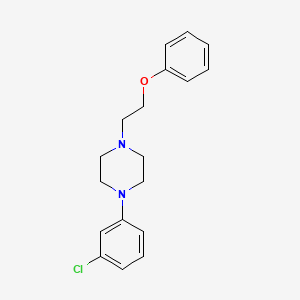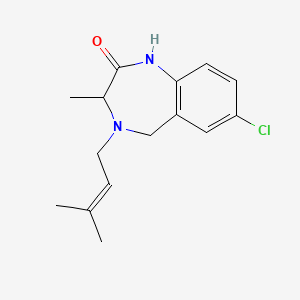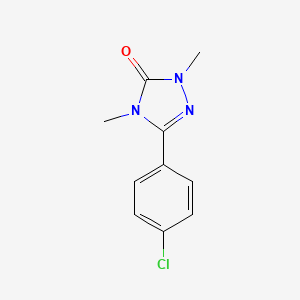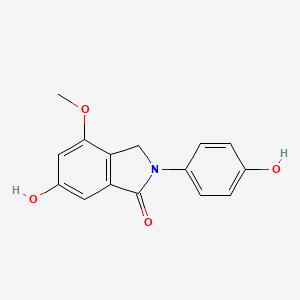
5-Thiazolecarboxamide, 2-(2-methoxyphenyl)-4-methyl-N-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Thiazolecarboxamide, 2-(2-methoxyphenyl)-4-methyl-N-propyl- is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolecarboxamide, 2-(2-methoxyphenyl)-4-methyl-N-propyl- typically involves the reaction of thioamides with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate thiazoline, which subsequently undergoes oxidation to yield the desired thiazole derivative. Common reagents used in this synthesis include sodium hydride (NaH) or potassium carbonate (K2CO3) as bases, and dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) as solvents .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. This approach minimizes human error and allows for the scalable production of high-purity compounds .
Analyse Des Réactions Chimiques
Types of Reactions
5-Thiazolecarboxamide, 2-(2-methoxyphenyl)-4-methyl-N-propyl- undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Br2, I2, catalysts
Major Products Formed
Oxidation: Thiazole oxides
Reduction: Reduced thiazole derivatives
Substitution: Halogenated thiazole derivatives
Applications De Recherche Scientifique
5-Thiazolecarboxamide, 2-(2-methoxyphenyl)-4-methyl-N-propyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiviral and antibacterial agent due to its ability to interfere with microbial metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 5-Thiazolecarboxamide, 2-(2-methoxyphenyl)-4-methyl-N-propyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Thiazolecarboxamide, n-(3-chloro-2-methylphenyl)-2-[(2,4-dimethylphenyl)sulfonyl]amino]-4-methyl-
- 5-Thiazolecarboxamide, n-(5-chloro-2-methoxyphenyl)-2-[(2,4-dimethylphenyl)sulfonyl]amino]-4-methyl-
- 5-Thiazolecarboxamide, n-(4-bromo-3-methylphenyl)-2-[(2,4-dimethylphenyl)sulfonyl]amino]-4-methyl-
Uniqueness
5-Thiazolecarboxamide, 2-(2-methoxyphenyl)-4-methyl-N-propyl- is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl and propyl groups enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development and other applications .
Propriétés
Numéro CAS |
82875-43-2 |
|---|---|
Formule moléculaire |
C15H18N2O2S |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
2-(2-methoxyphenyl)-4-methyl-N-propyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C15H18N2O2S/c1-4-9-16-14(18)13-10(2)17-15(20-13)11-7-5-6-8-12(11)19-3/h5-8H,4,9H2,1-3H3,(H,16,18) |
Clé InChI |
UKEXUOFKPZTJSJ-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)C1=C(N=C(S1)C2=CC=CC=C2OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N,N-dimethyl-6,21,31,34,42-pentaoxo-9-aza-31-azoniadodecacyclo[33.10.2.02,30.05,29.07,27.08,24.010,23.011,20.013,18.032,46.036,41.043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-12-sulfonamide](/img/structure/B12741289.png)







